molecular formula C22H19N3OS B11985466 2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11985466
M. Wt: 373.5 g/mol
InChI Key: DPQIDLKDIZUKQI-YDZHTSKRSA-N
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Description

2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a naphthalene moiety, a tetrahydrobenzothieno ring, and a pyrimidinone core

Preparation Methods

The synthesis of 2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the condensation of 2-methyl-3-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with naphthaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural complexity.

Scientific Research Applications

2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other heterocyclic compounds with similar structural features. Some examples are:

The uniqueness of 2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2-methyl-3-[(E)-naphthalen-1-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19N3OS/c1-14-24-21-20(18-11-4-5-12-19(18)27-21)22(26)25(14)23-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-3,6-10,13H,4-5,11-12H2,1H3/b23-13+

InChI Key

DPQIDLKDIZUKQI-YDZHTSKRSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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